molecular formula C20H15ClN6O4 B2697912 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide CAS No. 900008-97-1

4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide

Cat. No.: B2697912
CAS No.: 900008-97-1
M. Wt: 438.83
InChI Key: KQTSBBFIYBPMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core structure. This scaffold is substituted with a 3,4-dimethylphenyl group at the N1 position and a 3-nitrobenzamide moiety at the C5 position.

Properties

IUPAC Name

4-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c1-11-3-5-14(7-12(11)2)26-18-15(9-23-26)20(29)25(10-22-18)24-19(28)13-4-6-16(21)17(8-13)27(30)31/h3-10H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTSBBFIYBPMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, including its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H17ClN4O3\text{C}_{19}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{3}

This structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have shown that compounds with similar structural frameworks exhibit significant anticancer activity. The National Cancer Institute (NCI) has evaluated various derivatives of pyrazolo-pyrimidines against multiple cancer cell lines. For instance, derivatives similar to the compound have demonstrated:

  • Broad-spectrum anticancer activity : Compounds have shown selective toxicity towards leukemia and solid tumors with selectivity ratios ranging from 0.7 to 39 at the GI50 level .
  • Cell cycle arrest : Mechanistic studies indicated that these compounds can induce cell cycle arrest at various phases (e.g., G2/M phase), leading to apoptosis in cancer cells .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of key signaling pathways : Notably, inhibition of the PI3K pathway has been observed, which is crucial for cell survival and proliferation . The compound showed an IC50 value comparable to established inhibitors like Duvelisib.
  • Induction of apoptosis : The activation of caspases (e.g., caspase 3) and modulation of Bcl-2 family proteins (Bax and Bcl-2) suggests that these compounds promote apoptotic pathways in cancer cells .

In Vitro Studies

A study assessing the biological activity of related pyrazolo-pyrimidine derivatives revealed that certain compounds exhibited IC50 values as low as 0.0034 μM against specific cancer cell lines. These findings highlight their potential as effective anticancer agents .

CompoundCell LineIC50 (μM)Mechanism
Compound 1cHL60 (Leukemia)0.0034PI3K inhibition, apoptosis
Compound XIVHCT-116 (Colon)0.09Cell cycle arrest at G2/M
Compound XIXSW480 (Colon)11.08Apoptosis via mitochondrial pathway

Safety Profile

In addition to efficacy, safety evaluations against normal human cell lines (e.g., WI-38 fibroblasts) indicated a favorable safety profile for these compounds, suggesting their potential for therapeutic use without significant toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidinone core but differing in substituents, physicochemical properties, and biological activities.

Substituent Variations and Electronic Effects

Compound Key Substituents Impact on Properties
Target compound 3,4-Dimethylphenyl (N1), 3-nitrobenzamide (C5) Enhanced lipophilicity (methyl groups) and electron-withdrawing effects (nitro group).
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide 3-Chlorophenyl (N1), 2-trifluoromethylbenzamide (C5) Increased polarity (CF3) and halogen-mediated interactions.
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 3-Chlorophenyl (N1), N-methylacetamide (C5) Reduced steric hindrance (smaller substituent) and improved solubility.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorophenyl-chromen (N1), fluorobenzamide (C3) Fluorine atoms enhance metabolic stability and target binding via hydrophobic interactions.

Physicochemical and Spectroscopic Data

Property Target Compound Compound from Compound from Compound from
Molecular Weight Not reported ~424.8 g/mol ~359.8 g/mol 589.1 g/mol (M+1)
Melting Point Not reported Not reported Not reported 175–178°C
Key Functional Groups Nitro, chloro Trifluoromethyl, chloro Acetamide, methyl Fluoro, chromen

Research Implications and Limitations

While the target compound’s specific data are unavailable, its structural analogs highlight critical design principles:

  • Electron-withdrawing groups (e.g., nitro, CF3) improve binding to polar enzyme active sites.
  • Aromatic substituents (e.g., 3,4-dimethylphenyl) modulate lipophilicity and selectivity.

Limitations : Direct comparisons are hindered by incomplete data (e.g., melting points, IC50 values). Further studies should prioritize synthesizing the target compound and benchmarking it against these analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.